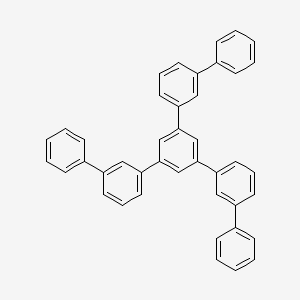
1,3,5-Tris(3-phenylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(3-phenylphenyl)benzene is an organic compound characterized by a central benzene ring substituted with three phenyl groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties, which make it a valuable building block in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(3-phenylphenyl)benzene can be synthesized through a multi-step process involving the coupling of 1,3,5-triethynylbenzene with substituted iodobenzenes. A modified Sonogashira coupling reaction is typically employed, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(3-phenylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
1,3,5-Tris(3-phenylphenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and dendrimers.
Materials Science: Employed in the development of light-emitting diodes (LEDs) and other optoelectronic devices due to its photophysical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(3-phenylphenyl)benzene is primarily related to its ability to participate in π-π interactions and electron delocalization. These interactions facilitate the formation of stable supramolecular structures and enhance the compound’s photophysical properties. The molecular targets and pathways involved include the interaction with electron-rich and electron-deficient species, leading to the formation of charge-transfer complexes .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Known for its use in the synthesis of triarylamines and its electrochemical properties.
1,3,5-Tris(phenylethynyl)benzene: Utilized in the construction of coordination polymers and investigation of their carbonization.
1,3,5-Tris(diphenylamino)benzene: Employed as a hole transport material in electroluminescent devices.
Uniqueness
1,3,5-Tris(3-phenylphenyl)benzene stands out due to its unique structural arrangement, which provides enhanced stability and distinct photophysical properties. This makes it particularly valuable in the development of advanced materials and optoelectronic devices.
Properties
CAS No. |
88241-93-4 |
|---|---|
Molecular Formula |
C42H30 |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
1,3,5-tris(3-phenylphenyl)benzene |
InChI |
InChI=1S/C42H30/c1-4-13-31(14-5-1)34-19-10-22-37(25-34)40-28-41(38-23-11-20-35(26-38)32-15-6-2-7-16-32)30-42(29-40)39-24-12-21-36(27-39)33-17-8-3-9-18-33/h1-30H |
InChI Key |
IXUNCYSWNLFGET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CC=CC=C5)C6=CC=CC(=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanamido]acetamido}acetic acid](/img/structure/B13390966.png)
![1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13390970.png)
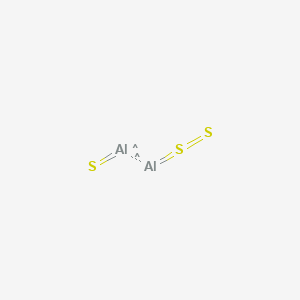
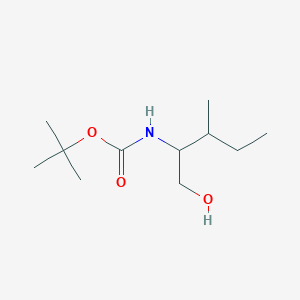
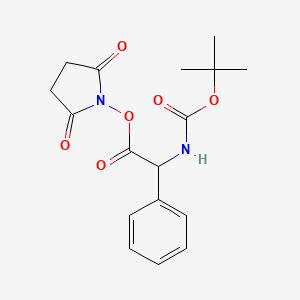
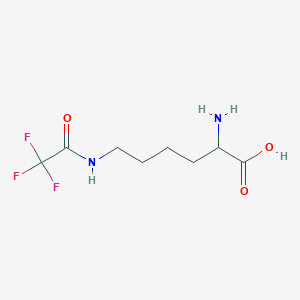
![[1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione, 3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-, (3Z,6R,14aR,14bR)-](/img/structure/B13390997.png)
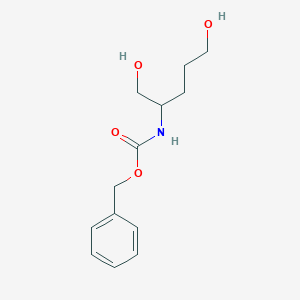
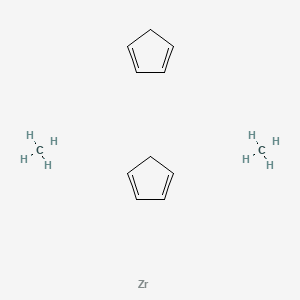
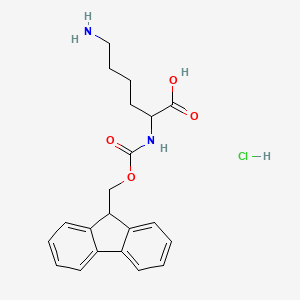
![7-hydroxy-6-methoxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydr opyran-2-yl)oxy]chromen-2-one](/img/structure/B13391032.png)
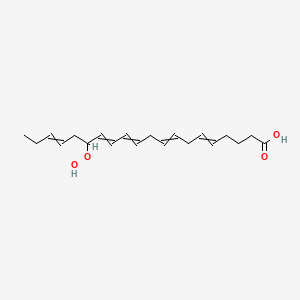

![2-(Hydroxymethyl)-6-[(4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-4-methoxyoxane-3,5-diol](/img/structure/B13391047.png)
